1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(3-quinolin-8-yloxypyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-29-21-11-9-18(24(30-2)25(21)31-3)10-12-22(28)27-15-13-19(16-27)32-20-8-4-6-17-7-5-14-26-23(17)20/h4-9,11,14,19H,10,12-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTJKNFCSARRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the pyrrolidine ring, and finally, the introduction of the trimethoxyphenyl group. Key steps may include:
Nucleophilic substitution: reactions to introduce the quinoline moiety.
Cyclization: reactions to form the pyrrolidine ring.
Coupling reactions: to attach the trimethoxyphenyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the quinoline, pyrrolidine, or trimethoxyphenyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline moiety is known for its ability to intercalate with DNA, while the pyrrolidine ring can enhance binding affinity and specificity. The trimethoxyphenyl group may contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propan-1-one Derivatives
Key Structural Differences and Implications
Quinoline vs. Phenyl Substituents: The target compound’s quinolin-8-yloxy group provides a rigid, planar aromatic system that may enhance binding to enzymes or DNA compared to simpler phenyl groups in Loureirin B or fluorophenyl derivatives .
Pyrrolidine Linkage Variations: The pyrrolidinyl-quinolinyl ether in the target compound contrasts with the pyrrolidinyl diazenyl group in 3FP. The ether linkage may improve metabolic stability compared to azo groups, which are prone to reductive cleavage .
Pharmacological Potential: Loureirin B’s demonstrated anti-inflammatory activity via IL-6/STAT3/NF-κB pathways suggests that the target compound’s trimethoxyphenyl group could similarly modulate inflammatory targets, though this requires validation . Compounds with pyrrolidinyl groups (e.g., 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one) are often explored for CNS activity, but the target compound’s quinoline moiety may redirect its specificity toward oncology or infectious diseases .
Biological Activity
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety linked to a pyrrolidine ring and a trimethoxyphenyl group, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoline moiety is known for its capacity to intercalate with DNA, potentially leading to antiproliferative effects. The pyrrolidine ring enhances binding affinity and specificity towards biological targets, while the trimethoxyphenyl group may influence the compound's pharmacokinetic properties, including solubility and metabolic stability.
Pharmacological Properties
Research indicates that this compound has been explored for its anti-cancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound's effectiveness is often measured using the GI50 value, which represents the concentration required to inhibit cell growth by 50%.
Antiproliferative Activity
A study evaluating the antiproliferative effects of related quinoline derivatives revealed significant growth inhibition in various cancer cell lines. The following table summarizes the cell viability results from MTS assays conducted on different concentrations:
| Compound | Cell Line | 10 µM (%) | 15 µM (%) | 25 µM (%) |
|---|---|---|---|---|
| Compound A | MDA-MB-231 | 56 | 42 | 17 |
| Compound B | PC-3 | 91 | 97 | 87 |
| Compound C | MRC-5 | 79 | 84 | 91 |
The results indicate that at higher concentrations, particularly at 25 µM, there was a notable decrease in cell viability for MDA-MB-231 cells, suggesting strong antiproliferative activity .
GI50 Values
The GI50 values for selected compounds were also assessed, providing insight into their potency:
| Compound | GI50 (µM) |
|---|---|
| Compound A | 28 |
| Compound B | 37 |
| Compound C | 48 |
Among these, Compound A demonstrated the most potent activity against prostate cancer cells with a GI50 of 28 µM .
Comparative Analysis with Similar Compounds
The uniqueness of This compound lies in its structural composition. When compared to similar compounds lacking the trimethoxy groups or with fewer methoxy substituents, this compound exhibits enhanced biological activity and solubility profiles:
| Compound Type | Key Features |
|---|---|
| 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-phenylpropan-1-one | Lacks trimethoxy groups |
| 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one | Contains fewer methoxy groups |
These comparisons underscore the potential for further chemical modifications to optimize therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes and purification strategies for 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one?
The synthesis typically involves multi-step reactions, including:
- Aldol Condensation : To form the propan-1-one backbone under basic conditions using ketones/aldehydes .
- Nucleophilic Substitution : For attaching the quinoline-pyrrolidine moiety to the trimethoxyphenyl group.
- Reduction Steps : Employing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether to stabilize intermediates .
Purification : Use column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Confirm purity via HPLC (≥95%) and NMR .
Q. How can structural elucidation be performed for this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to resolve the pyrrolidine ring, quinoline substituents, and trimethoxyphenyl group. Coupling constants in ¹H NMR help assign stereochemistry .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy group vibrations (~2850 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Q. What initial biological screening approaches are suitable for this compound?
- In Vitro Antioxidant Assays : Use DPPH radical scavenging or FRAP assays to evaluate electron-donating capacity, as seen in structurally similar quinoxaline derivatives .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme Inhibition Studies : Test interactions with kinases or proteases using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s bioactivity while minimizing confounding variables?
Adopt a randomized block design with split-split plots:
- Primary Factor : Compound concentration (e.g., 0.1–100 µM).
- Secondary Factors : Cell type or enzyme isoform variations.
- Tertiary Factors : Incubation time (e.g., 24–72 hours).
Use 4 replicates per group and validate results via ANOVA with post-hoc Tukey tests . For in vivo studies, follow OECD guidelines for dose-response and endpoint selection .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, methoxy groups on the phenyl ring may enhance solubility but reduce membrane permeability versus halogenated analogs .
- Meta-Analysis : Pool data from multiple studies using standardized assays (e.g., IC₅₀ values) and apply statistical weighting to account for variability in experimental conditions .
- Molecular Docking : Predict binding affinities to reconcile discrepancies between in vitro and in silico results .
Q. What methodologies assess the environmental fate and transformation of this compound?
- Abiotic Degradation : Perform hydrolysis/photolysis studies under controlled pH and UV light. Monitor degradation products via LC-MS .
- Biotic Transformation : Use microbial consortia from soil/water samples to evaluate biodegradation pathways. Metabolite identification via TOF-MS .
- Partitioning Studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential. Use shake-flask methods with HPLC quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
